molecular formula C15H13N3O2S B2354923 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1251708-50-5

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2354923
CAS No.: 1251708-50-5
M. Wt: 299.35
InChI Key: QEOCLERUOSPSMY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide is a compound that features a quinoxaline core linked to a thiophene ring via a hydroxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while substitution on the thiophene ring can introduce various functional groups .

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the thiophene ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)quinoxaline-2-carboxamide is unique due to the combination of the quinoxaline and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(10-5-6-21-9-10)8-17-15(20)13-7-16-11-3-1-2-4-12(11)18-13/h1-7,9,14,19H,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOCLERUOSPSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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